N-Benzyl-4-nitroaniline

Description

Structural and Molecular Architecture in the Context of Functional Materials

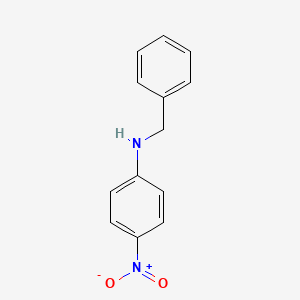

The molecular structure of N-Benzyl-4-nitroaniline is fundamental to its role in the development of functional materials. The molecule consists of a benzyl (B1604629) group and a 4-nitrophenyl group linked by a secondary amine. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene (B151609) ring and the basicity of the amine. This electron-withdrawing nature, coupled with the conjugation within the benzene ring, is a key factor in the compound's notable nonlinear optical (NLO) properties.

The crystal structure of this compound and its derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), reveals a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO effects. optica.orgnih.gov For instance, BNA crystallizes in the orthorhombic point group mm2. optica.org This specific crystal packing allows for efficient second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted into light with double that frequency. smolecule.com The molecular hyperpolarizability, a measure of the NLO response of a single molecule, is enhanced by the charge transfer characteristics from the amine donor to the nitro acceptor through the π-conjugated system.

The physical properties of this compound and its derivatives are directly linked to their molecular architecture. These properties are crucial for their application in functional materials.

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | ontosight.ai |

| Molecular Weight | 228.25 g/mol | smolecule.com |

| Melting Point | 147 °C | chemicalbook.com |

| Boiling Point | 392.0±25.0 °C (Predicted) | chemicalbook.com |

| Density | 1.258±0.06 g/cm3 (Predicted) | chemicalbook.com |

Interdisciplinary Significance in Contemporary Chemical Science and Engineering

The unique properties of this compound have led to its application across various scientific and engineering disciplines. Its most prominent significance lies in the field of nonlinear optics. Organic NLO materials like this compound and its derivatives are of great interest for applications in laser technology, telecommunications, and optical information processing due to their high NLO coefficients and fast response times. smolecule.com For example, N-benzyl-2-methyl-4-nitroaniline (BNA) is recognized for its high efficiency in terahertz (THz) wave generation. optica.org

In materials science, this compound is utilized as a dopant in nematic liquid crystals. Doping liquid crystals with this compound can significantly improve their performance characteristics, such as reducing the threshold voltage and shortening the response time of liquid crystal displays (LCDs). nih.gov

Furthermore, this compound serves as a valuable intermediate in synthetic organic chemistry. Its structure allows for a variety of chemical transformations, making it a building block for more complex molecules, including dyes and potentially pharmaceuticals. ontosight.ai Research has also explored the potential of its derivatives in molecular electronics due to their ability to form stable radicals. ontosight.ai

Historical Context of Nitroanilines and Benzylated Amines in Advanced Synthesis

The development and study of nitroanilines and benzylated amines have a rich history in organic chemistry, providing the foundation for the synthesis and investigation of compounds like this compound.

Nitroanilines have been pivotal building blocks in organic synthesis for many years. sci-hub.se Their synthesis, typically through the nitration of anilines or the amination of nitroaromatics, has been extensively studied and refined. Nitroanilines are crucial intermediates in the production of dyes, antioxidants, and pharmaceuticals. researchgate.netmdpi.com The presence of the nitro group, a strong deactivator, and the amino group, a strong activator, on the same aromatic ring leads to interesting and often complex reactivity patterns that have been exploited in a wide range of chemical transformations. mdpi.com

Benzylated amines , also known as N-benzylanilines, are another important class of compounds in synthetic chemistry. The introduction of a benzyl group to an amine can serve as a protecting group or can be a key structural element in the final target molecule. The synthesis of benzylated amines is often achieved through the N-alkylation of amines with benzyl halides or the reductive amination of aldehydes with amines. acs.org The transition-metal-catalyzed N-alkylation of amines with alcohols, first reported by Grigg and Watanabe, has become an important method for forming these compounds. acs.org

The synthesis of This compound itself combines these two areas of chemistry. Common synthetic routes include the alkylation of 4-nitroaniline (B120555) with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde (B150856) with benzylamine (B48309). Another approach involves the nitration of N-benzylaniline. These synthetic strategies leverage the established reactivity of both nitroanilines and benzylated amines to construct this specific and functionally important molecule.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSRKOBMKFOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074522 | |

| Record name | p-Nitro-N-benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-92-3 | |

| Record name | N-(4-Nitrophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitro-N-benzylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Benzyl 4 Nitroaniline and Its Derivatives

Optimized Alkylation and Amination Protocols for N-Benzyl-4-nitroaniline

Several key strategies have been developed for the synthesis of this compound, including alkylation, reductive amination, nucleophilic aromatic substitution, and nitration. Each of these methods offers distinct advantages and can be tailored to specific laboratory or industrial needs.

Phase-Transfer Catalysis in N-Alkylation of 4-Nitroaniline (B120555)

Phase-transfer catalysis (PTC) is a highly effective method for the N-alkylation of 4-nitroaniline with benzyl (B1604629) chloride. semanticscholar.org This technique utilizes a phase-transfer catalyst, such as triethylbenzylammonium bromide (TEBABr), to facilitate the reaction between reactants in different phases (typically aqueous and organic). semanticscholar.org The use of an inorganic base like sodium bicarbonate (NaHCO₃) and water is common in these systems. semanticscholar.org PTC offers several advantages, including the use of less hazardous inorganic bases and a wider variety of solvents compared to traditional methods. acsgcipr.org Continuous flow processes incorporating PTC have been developed to overcome the heat and mass transfer limitations of batch scale-up, leading to a safer process and a higher quality product. rsc.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| TEBABr / NaHCO₃ | 4-Nitroaniline, Benzyl Chloride | Boiling water bath | - | semanticscholar.org |

| Automated fill–empty reactor | - | Integrated gravity separator | >99% conversion, >90% purity | rsc.org |

| Tubular flow reactor | - | Inline membrane separator | 91% conversion, >88% purity | rsc.org |

Reductive Amination Strategies with Benzaldehyde (B42025) and 4-Nitroaniline

Reductive amination provides a direct route to this compound by reacting 4-nitroaniline with benzaldehyde, followed by the in-situ reduction of the resulting imine. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. The reaction typically proceeds through the formation of a Schiff base intermediate, which is then reduced to the secondary amine. Different reducing systems and conditions have been explored to optimize this reaction. For instance, the NaBH₄/NaH₂PO₄·H₂O system in refluxing THF has been shown to be effective, yielding this compound in 88% yield. orientjchem.org This method is valued for its operational simplicity and tolerance of various functional groups. arkat-usa.org

| Reducing Agent/System | Solvent | Conditions | Yield | Reference |

| NaBH₄ | - | - | 45% | |

| NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 88% | orientjchem.org |

| NaBH₄ / Acetic Acid | Methanol (B129727) | - | - | arkat-usa.org |

Nucleophilic Aromatic Substitution Routes from 4-Nitrofluorobenzene

Nucleophilic aromatic substitution (SNAᵣ) is another viable pathway for synthesizing this compound. This method involves the reaction of 4-nitrofluorobenzene with benzylamine (B48309). The electron-withdrawing nitro group on the aromatic ring activates the substrate towards nucleophilic attack by the amine. masterorganicchemistry.com The reaction is typically carried out under basic conditions and can achieve high yields, with one report citing an 87% yield. The mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The reactivity of the aryl halide in SNAᵣ reactions generally follows the trend F > Cl > Br > I. masterorganicchemistry.com

Nitration of N-Benzylaniline for this compound Synthesis

The nitration of N-benzylaniline is a common and direct method for preparing this compound. smolecule.com This electrophilic aromatic substitution reaction introduces a nitro group at the para position of the aniline (B41778) ring. smolecule.com The reaction is typically performed using a mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to prevent over-nitration. smolecule.com An alternative, milder approach involves the use of tert-butyl nitrite (B80452) (TBN) for the regioselective ring nitration of N-alkyl anilines. sci-hub.se This method proceeds through an N-nitroso intermediate which can then be converted to the N-alkyl nitroaniline. sci-hub.se

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of benign solvents, atom economy, and renewable resources, are being increasingly applied to the synthesis of this compound and its derivatives. fzgxjckxxb.com

One approach involves the use of water as a solvent, which is a significant improvement over volatile organic compounds. fzgxjckxxb.comresearchgate.net For instance, an iridium-catalyzed one-pot transfer hydrogenation for reductive amination has been developed in aqueous solution using formic acid as the hydrogen source, providing an environmentally friendly route to a wide range of amines with excellent yields. researchgate.net Another strategy focuses on solvent-free conditions. researchgate.net For example, a low-cost and eco-friendly cerium oxide modified mesoporous SBA-15 catalyst has been developed for the sequential oxidation of benzyl alcohol and reduction of nitrobenzene (B124822), followed by imine formation in a single, solvent-free system. researchgate.net Iron-catalyzed N-alkylation reactions are also gaining attention due to the use of an environmentally benign, abundant, and non-toxic metal. researchgate.net

Furthermore, the use of recyclable catalysts, such as zinc phthalocyanine (B1677752) in PEG-400, for the selective reduction of aromatic nitro compounds represents a sustainable approach. rsc.org Microwave-assisted synthesis has also been explored as a green method, often leading to shorter reaction times and higher yields. rasayanjournal.co.in For example, the synthesis of vanillin-based aminoalkyl naphthols, which involves the condensation of vanillin, 2-naphthol, and 4-nitroaniline, has been successfully carried out using microwave irradiation with tannic acid as a biodegradable catalyst. orientjchem.org

Derivatization Strategies for this compound Analogs

The core structure of this compound can be modified to create a variety of analogs with different properties and potential applications. These derivatization strategies often target the functional groups present in the molecule.

The nitro group can be reduced to an amino group using various reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid, which forms N-benzyl-4-phenylenediamine. smolecule.com This amino group can then be further functionalized, for example, through diazotization to create aryl azides. nih.gov

The benzyl group is also a site for modification. It can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups by reacting with alkyl halides. smolecule.com Oxidation of the benzyl group can lead to the formation of a carboxylic acid, resulting in compounds like N-benzyl-4-nitrobenzoic acid. smolecule.com

Synthesis of Substituted Benzylidene-4-nitroanilines

The synthesis of substituted (E)-N-benzylidene-4-nitroanilines is commonly achieved through the condensation reaction of 4-nitroaniline with various substituted benzaldehydes. univ-ovidius.roresearchgate.net This method has been shown to be effective, with reported yields often exceeding 76%. univ-ovidius.ro The reactivity in these syntheses is influenced by the nature of the substituents on the benzaldehyde ring. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), have been observed to result in higher yields compared to electron-withdrawing groups like halogens and the nitro group. univ-ovidius.ro For instance, the parent (unsubstituted) benzylidene-4-nitroaniline was synthesized with an 82% yield. univ-ovidius.ro In contrast, ortho-substituted benzaldehydes tend to produce lower yields. univ-ovidius.ro

The general procedure involves refluxing a mixture of the substituted benzaldehyde and 4-nitroaniline in a suitable solvent, often with a catalytic amount of acid. pnrjournal.com The resulting Schiff bases, or imines, are characterized by the C=N functional group. univ-ovidius.ro The formation of these (E)-N-benzylidene-4-nitrobenzenamines is confirmed through various analytical techniques, including UV-Vis, IR, and NMR spectroscopy. univ-ovidius.roresearchgate.net

Detailed findings from a study on the synthesis of various substituted benzylidene-4-nitroanilines are presented below:

| Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |

| H | 82 | 93-95 |

| 4-Br | 80 | 150-152 |

| 2-Cl | 79 | 88-90 |

| 3-Cl | 85 | 118-120 |

| 4-OCH3 | 86 | 138-140 |

| 4-CH3 | 84 | 128-130 |

| 3-NO2 | 78 | 160-162 |

| 4-NO2 | 76 | 198-200 |

Table 1: Yields and melting points of various substituted (E)-N-benzylidene-4-nitroanilines. univ-ovidius.ro

Precursor Role in Biologically Active Molecule Synthesis

This compound and its derivatives, particularly the benzylidene-4-nitroanilines, serve as important precursors for the synthesis of molecules with potential biological activity. univ-ovidius.ro Research has demonstrated that these Schiff bases exhibit a wide range of pharmacological properties, including antimicrobial activities. univ-ovidius.roresearchgate.net

A series of substituted (E)-N-benzylidene-4-nitroanilines were synthesized and screened for their antibacterial and antifungal activities. univ-ovidius.roresearchgate.net The evaluation was conducted using the standard Bauer-Kirby disc diffusion method against several Gram-positive and Gram-negative bacteria, as well as fungal species. univ-ovidius.roresearchgate.net

The results indicated that several of the synthesized compounds possessed good antibacterial effects. univ-ovidius.ro For example, the derivative with a 3-chloro substituent on the benzylidene ring showed excellent activity against Bacillus subtilis. univ-ovidius.ro Other derivatives, including the parent compound and those with 4-bromo, 2-chloro, 4-methoxy, 4-methyl, 3-nitro, and 4-nitro substituents, also demonstrated good antibacterial activity against the same strain when compared to the standard drug ampicillin. univ-ovidius.ro Furthermore, the 4-methyl and 4-nitro substituted imines showed notable activity against Micrococcus luteus. univ-ovidius.ro

Formation of Complex Molecular Architectures

The structural characteristics of this compound make it a valuable building block in the formation of more complex molecular architectures. Its chemical structure, featuring a benzyl group attached to the nitrogen of a 4-nitroaniline moiety, allows for participation in various reactions to yield larger, more intricate molecules. The presence of the nitro group, an electron-withdrawing group, influences the reactivity of the benzene (B151609) ring, while the benzyl group can undergo its own set of reactions.

This versatility is exploited in the synthesis of specialty chemicals and as an intermediate in the creation of novel compounds. ontosight.ai For instance, this compound can be a precursor in the synthesis of more complex organic molecules through reactions like oxidation to produce nitro derivatives or reduction to yield amine derivatives. These subsequent molecules can then be used to build even larger supramolecular structures.

Advanced Spectroscopic and Computational Characterization of N Benzyl 4 Nitroaniline

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for the unequivocal identification and in-depth structural examination of N-Benzyl-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for verifying the molecular structure and evaluating the purity of this compound. Both ¹H and ¹³C NMR spectra offer granular details regarding the chemical environment of individual atoms. rsc.org

In the ¹H NMR spectrum, the proton associated with the secondary amine (N-H) is typically observed as a broad singlet. The protons of the benzyl (B1604629) group and the nitro-substituted aromatic ring display unique chemical shifts. For instance, the methylene (B1212753) (-CH₂) protons of the benzyl group often present as a singlet around 4.46 ppm, while the aromatic protons show more complex splitting patterns within the aromatic region. rsc.org Specifically, the protons on the nitrophenyl ring can appear as doublets, such as one at approximately 6.60 ppm and another at 8.11 ppm. rsc.org

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The positions of the carbon signals are dictated by their hybridization state and the electronic influence of neighboring functional groups. The carbon atom bonded to the strongly electron-withdrawing nitro group (C-NO₂) is found significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton | Chemical Shift (ppm) | Multiplicity | Carbon | Chemical Shift (ppm) |

| N-H | Variable | Broad Singlet | -CH₂- | ~48 |

| C₆H₅-CH₂ | ~4.46 | d | Aromatic C (benzyl) | ~127-138 |

| Aromatic H (benzyl) | ~7.37 | m | Aromatic C (nitroaniline, C-NH) | ~111 |

| Aromatic H (nitroaniline) | ~6.60 | d | Aromatic C (nitroaniline, C-NO₂) | ~153 |

Source: Adapted from experimental data. rsc.org Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within this compound by analyzing its characteristic vibrational modes. The FTIR spectrum displays absorption bands that correspond to specific bond vibrations.

Key vibrational modes for this compound include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. The N-H stretch typically appears as a sharp band around 3365 cm⁻¹. The nitro group is characterized by two prominent absorption bands: an asymmetric stretch and a symmetric stretch.

Table 2: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3365 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=C Aromatic Stretch | ~1603 |

| NO₂ Asymmetric Stretch | ~1530-1500 |

| NO₂ Symmetric Stretch | ~1328 |

Source: Adapted from experimental data. ijsrst.com

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy provides critical information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is marked by a strong absorption band in the UV region, which is assigned to π → π* transitions within the aromatic systems. Furthermore, a significant intramolecular charge transfer (ICT) band is observed at longer wavelengths, extending into the visible range. ijsrst.com This ICT transition occurs from the electron-donating amino group to the electron-accepting nitro group, facilitated by the π-conjugated framework. The position of this band can be influenced by solvent polarity. The material exhibits considerable transparency in the near-infrared (NIR) region, a property that is advantageous for nonlinear optical applications. ijsrst.com For instance, in one study, the absorbance was found to be minimal between 500 and 1200 nm. ijsrst.com

Resonance Raman spectroscopy serves as a potent tool for investigating the coupling between electronic transitions and vibrational modes, known as vibronic coupling. By using a laser excitation wavelength that overlaps with an electronic absorption band, specific vibrational modes that are coupled to that electronic transition are selectively enhanced. acs.orgnih.gov

For this compound, conducting Resonance Raman studies with excitation into the intramolecular charge transfer (ICT) band can elucidate the changes in molecular geometry that occur upon electronic excitation. acs.orgnih.gov The enhanced Raman signals would correspond to vibrations involving the donor (amine) and acceptor (nitro) moieties, as well as the π-system that connects them, thereby confirming the charge-transfer nature of the electronic transition. acs.orgnih.gov

Mass spectrometry is employed to ascertain the precise molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the compound's molecular weight (approximately 228.25 g/mol ). apolloscientific.co.uk

The fragmentation of this compound under electron ionization typically involves the cleavage of specific bonds. A common fragmentation pathway is the breaking of the benzylic C-N bond, which results in the formation of a stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Other notable fragments may be generated from the loss of the nitro group or through other molecular rearrangements. researchgate.net

Advanced Computational Chemistry for Molecular and Electronic Structure

Computational chemistry, particularly through the use of Density Functional Theory (DFT), is instrumental in complementing experimental findings and offering a more profound understanding of the molecular and electronic structure of this compound. rsc.orgmdpi.com

These computational methods can predict the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. The calculated vibrational frequencies can be correlated with experimental FTIR and Raman data to assist in the assignment of the observed vibrational modes. ijsrst.comnih.gov

Furthermore, computational approaches are used to determine the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsrst.commdpi.com The energy difference between the HOMO and LUMO is related to the molecule's chemical reactivity and the wavelength of the ICT band seen in the UV-Vis spectrum. ijsrst.commdpi.com The spatial distribution of the HOMO and LUMO across the molecule can confirm the charge transfer characteristics, with the HOMO generally being localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part. ijsrst.commdpi.com

Table 3: Computationally Predicted Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | ~-6.2 eV | DFT/B3LYP |

| LUMO Energy | ~-2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~3.7 eV | DFT/B3LYP |

Source: Adapted from computational studies. mdpi.com Note that values can differ based on the specific basis set and functional employed.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and electronic properties of this compound and its analogues. Specifically, studies on the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) using the B3LYP functional with basis sets like 6-31G(d,p) have provided detailed geometric parameters. ijsrst.commdpi.com These calculations yield optimized structures that are crucial for understanding the molecule's stability and reactivity. inpressco.com

The assignments of vibrational spectra obtained from experimental techniques like FT-IR and Raman spectroscopy are often reinforced by DFT calculations, showing good agreement between theoretical and experimental values. ijsrst.comnih.gov For instance, the C-H stretching vibrations for BNA, calculated theoretically at 3230 cm⁻¹, align well with the experimental FT-IR spectrum value of 3212 cm⁻¹. ijsrst.com Computational methods are also used to determine bond lengths and angles, which can be compared with data from experimental techniques like X-ray diffraction. rsc.orgncsu.edu In a computational study of a BNA mixture with 5CB liquid crystal, the N-H bond length was calculated to be 1.01 Å. mdpi.com The distribution of electron density within the molecule is analyzed through Mulliken atomic charge calculations, which are instrumental in understanding molecular polarity, dipole moment, and other electronic aspects. physchemres.orgscience.gov

| Parameter | Computational Method | Calculated Value | Experimental Value | Source |

|---|---|---|---|---|

| C-H Stretching Vibration | B3LYP/6-31G(d,p) | 3230 cm⁻¹ | 3212 cm⁻¹ (FT-IR) | ijsrst.com |

| N-H Bond Length (in 5CB mixture) | B3LYP/6–31+G(2d,p) | 1.01 Å | N/A | mdpi.com |

HOMO-LUMO Analysis for Charge Transfer Characteristics and Energy Gap

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the charge transfer interactions within a molecule. ijsrst.com For N-benzyl-2-methyl-4-nitroaniline (BNA), DFT calculations have determined the energies of these frontier orbitals. ijsrst.com The HOMO is primarily located over the phenyl ring, while the LUMO is also significantly present, indicating an overlap that facilitates intramolecular charge transfer upon electronic excitation. ijsrst.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that explains the molecule's electronic stability and reactivity. thaiscience.info A smaller energy gap generally corresponds to higher reactivity and is indicative of charge transfer characteristics. researchgate.net For BNA, the HOMO and LUMO energies have been calculated at -0.21711 a.u. and -0.07806 a.u., respectively. ijsrst.com The energy gap for BNA has been reported to be 4.03 eV. ijsrst.com This HOMO→LUMO transition signifies a transfer of electron density, which is a key factor in the compound's notable nonlinear optical (NLO) properties. ijsrst.comresearchgate.net

| Parameter | Computational Method | Value (a.u.) | Value (eV) | Source |

|---|---|---|---|---|

| E(HOMO) | B3LYP/6-31G(d,p) | -0.21711 | -5.91 | ijsrst.com |

| E(LUMO) | B3LYP/6-31G(d,p) | -0.07806 | -2.12 | ijsrst.com |

| Energy Gap (ΔE) | B3LYP/6-31G(d,p) | 0.13905 | 4.03 | ijsrst.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a vital computational technique for exploring the conformational landscape and intermolecular interactions of molecules. For compounds like this compound, which possess rotational freedom around single bonds, MD simulations can reveal the various stable conformations and the dynamics of their interconversion in different environments, such as in solution.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided context, research on related compounds highlights the importance of this method. For instance, MD simulations have been used to study the microsphere solvation of the parent compound, 4-nitroaniline (B120555), revealing how it interacts with solvent molecules. researchgate.net Theoretical studies on N-benzyl-2-methyl-4-nitroaniline (BNA) emphasize that intermolecular interactions, particularly hydrogen bonds, play a crucial role in its crystal properties and cannot be neglected in accurate theoretical models. researchgate.net The analysis of crystal packing and intermolecular forces is essential for understanding and predicting crystal morphology and properties. mdpi.commdpi.com Such simulations can quantify the strength and nature of interactions like π-π stacking and hydrogen bonding, which govern the supramolecular assembly in the solid state. mdpi.commdpi.com

Computational Studies of Solvation Effects and Hydrogen Bonding

Computational chemistry provides indispensable tools for understanding how a solvent can influence the properties and behavior of a solute molecule. For polar molecules like this compound, solvation effects can be significant. The Polarizable Continuum Model (PCM) is a common method used to incorporate the effects of a solvent in DFT calculations, allowing for more accurate predictions of properties in solution.

Studies on the related compound 4-nitroaniline in various solvents using both experimental and computational methods, including Molecular Dynamics (MD) simulations, have provided deep insights into preferential solvation and hydrogen bonding. researchgate.net These simulations showed that for 4-nitroaniline, specific hydrogen bond interactions occur between the amine group of the solute and surrounding solvent molecules. researchgate.net For N-benzyl-2-methyl-4-nitroaniline (BNA), the presence of intermolecular hydrogen bonds has been identified as a key factor contributing to its nonlinear optical properties in the crystalline state. nih.govacs.org DFT calculations on a mixture of BNA and a liquid crystal determined the geometry of these interactions, finding an N-H···N hydrogen bond length of 3.82 Å and an angle of 84.07°. mdpi.com These computational approaches are critical for elucidating the specific intermolecular forces that dictate the compound's behavior in condensed phases.

Crystalline State Research and Crystal Engineering of N Benzyl 4 Nitroaniline

X-ray Diffraction Analysis for Crystal Structure Determination

The foundational data obtained from a single-crystal XRD experiment are the unit cell parameters and the space group. The unit cell is the basic repeating block of the crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure. While a study by Iwasaki et al. (1988) is cited in the literature for determining the crystal structure of N-Benzyl-4-nitroaniline, the specific crystallographic data from this study were not available in the publicly accessible sources reviewed for this article.

| Parameter | Value |

|---|---|

| Crystal System | Data not available in searched sources |

| Space Group | Data not available in searched sources |

| a (Å) | Data not available in searched sources |

| b (Å) | Data not available in searched sources |

| c (Å) | Data not available in searched sources |

| α (°) | Data not available in searched sources |

| β (°) | Data not available in searched sources |

| γ (°) | Data not available in searched sources |

| Volume (ų) | Data not available in searched sources |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld Surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and packing patterns. The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different properties of the intermolecular contacts.

For derivatives of this compound, such as N-benzyl-2-methyl-4-nitroaniline (BNA), Hirshfeld surface analysis has been employed to examine the crystal packing. researchgate.net The surface is often mapped with a normalized contact distance (dnorm), which uses a red-white-blue color scheme. Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, while blue regions denote longer contacts, and white areas represent contacts at the van der Waals separation distance. nih.gov

The primary interactions governing the crystal packing of BNA are identified as intermolecular hydrogen bonds, including C─H⋯O, N─H⋯O, and C─H⋯π interactions. researchgate.net These interactions are crucial for the formation of the supramolecular architecture.

In a study of N-(2-nitrophenyl)maleimide, a related nitro-containing compound, Hirshfeld analysis showed that the most significant contributions to crystal packing came from H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions, which accounted for 54.7%, 15.2%, and 15.6% of the total interactions, respectively. nih.gov For BNA, the fingerprint plots similarly allow for the deconstruction of the complex network of interactions, confirming the dominance of hydrogen bonding in its crystal structure. researchgate.net

Table 1: Summary of Intermolecular Interactions from Hirshfeld Surface Analysis for Related Compounds

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| O···H / H···O | Contacts between oxygen and hydrogen atoms, indicative of hydrogen bonds (both classical N-H···O and non-classical C-H···O). | Major contribution, often representing the strongest directive forces. |

| H···H | Contacts between hydrogen atoms. | Typically constitute a large portion of the surface due to the abundance of hydrogen atoms. |

| C···H / H···C | Contacts involving carbon and hydrogen atoms, often associated with C-H···π interactions. | Important for stabilizing the packing of aromatic rings. |

| C···C | Contacts between carbon atoms. | Can indicate the presence of π-π stacking interactions between aromatic rings. |

Polymorphic Forms and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal form or structure, is a critical phenomenon in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Research on N-benzyl-2-methyl-4-nitroaniline (BNA), a closely related derivative, has identified the existence of polymorphism. researchgate.net At room temperature, BNA is known to crystallize in at least two different forms: an orthorhombic polymorph and a monoclinic polymorph. researchgate.net The specific polymorph obtained can be influenced by the crystallization conditions, such as the solvent system and the level of supersaturation. For instance, antisolvent crystallization has been shown to be an effective method for selectively nucleating and separating the platy-like orthorhombic and needle-like monoclinic forms of BNA. researchgate.net

Thermal analysis, particularly using Differential Scanning Calorimetry (DSC), has been used to study the phase transitions between these polymorphic forms. DSC studies on BNA have revealed a monotropic phase transition, where the less stable monoclinic form irreversibly transforms into the more stable orthorhombic form at a temperature of 362 K. researchgate.net

Table 2: Known Polymorphs of N-benzyl-2-methyl-4-nitroaniline (BNA)

| Polymorph | Crystal System | Observed Morphology | Thermal Behavior |

|---|---|---|---|

| Form I | Orthorhombic | Platy-like | Thermally stable form |

| Form II | Monoclinic | Needle-like | Undergoes monotropic phase transition to the orthorhombic form at 362 K researchgate.net |

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound and its derivatives, crystal engineering principles are primarily applied to develop advanced functional materials, particularly for nonlinear optical (NLO) applications.

The molecular structure of this compound, featuring an electron-donating amine group linked to an electron-withdrawing nitro group through a π-conjugated system, gives it a significant molecular hyperpolarizability, which is a measure of the NLO response of a single molecule. However, to exhibit second-order NLO effects like second-harmonic generation (SHG), the molecules must crystallize in a non-centrosymmetric space group. A centrosymmetric arrangement would cause the NLO effects of individual molecules to cancel each other out in the bulk material.

Therefore, a primary goal of crystal engineering for this class of compounds is to guide the molecular self-assembly process to favor non-centrosymmetric packing. This is achieved by carefully controlling the intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the final crystal architecture.

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonds are among the most important and directional interactions used in crystal engineering to control molecular assembly. In the case of this compound, the nature of hydrogen bonding is particularly noteworthy.

Interestingly, structural studies have revealed that in the crystal of this compound, classical N—H⋯O hydrogen bonding is entirely absent. nih.govresearchgate.net This is in stark contrast to its isomer, N-Benzyl-3-nitroaniline, where molecules are connected into chains by conventional N—H⋯O hydrogen bonds. nih.govresearchgate.net The absence of this strong, directional interaction in the 4-nitro isomer demonstrates how the specific placement of the nitro group profoundly affects the supramolecular aggregation and the resulting crystal structure. nih.govresearchgate.net

In the absence of strong N—H⋯O bonds, the crystal packing of this compound is governed by a network of weaker, non-classical hydrogen bonds, such as C—H⋯O and C—H···π interactions. These weaker interactions, while less energetic, collectively play a decisive role in the final solid-state architecture. In the related compound N-benzyl-2-methyl-4-nitroaniline (BNA), both N—H⋯O and C—H⋯O hydrogen bonds are present and are dominant forces in the crystal packing. researchgate.net

Rational Design for Enhanced Material Properties

The rational design of materials based on this compound focuses on optimizing its crystal structure to maximize its NLO properties. The key is to engineer a non-centrosymmetric crystal packing that allows for efficient SHG.

The derivative N-benzyl-2-methyl-4-nitroaniline (BNA) serves as a successful example of this design principle. BNA crystallizes in the orthorhombic point group mm2, which is non-centrosymmetric and highly suitable for second-order NLO applications. This specific crystal packing facilitates efficient frequency conversion, making BNA a promising material for SHG and for generating terahertz (THz) waves. researchgate.net

The process of rational design involves understanding how modifications to the molecular structure (e.g., adding a methyl group as in BNA) or control over crystallization conditions can influence the intermolecular interactions to favor the desired acentric structure. By leveraging a deep understanding of the hydrogen bonding and other weak interactions revealed by techniques like Hirshfeld analysis, researchers can better predict and control the crystal packing to create materials with enhanced NLO efficiency.

Advanced Applications of N Benzyl 4 Nitroaniline in Materials Science

Nonlinear Optical (NLO) Properties and Devices

The NLO properties of N-Benzyl-4-nitroaniline and its derivatives are among their most significant attributes, making them promising candidates for various photonic and optoelectronic devices. The large molecular hyperpolarizability, arising from the efficient intramolecular charge transfer from the amine donor to the nitro acceptor, is central to these properties. Organic crystals like BNA are noted for their high NLO efficiency and have become crucial in the development of new terahertz (THz) wave sources. researchgate.net

Second Harmonic Generation (SHG) Efficiency and Measurements

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is highly dependent on the material's crystal structure; a non-centrosymmetric lattice is essential for second-order NLO effects like SHG.

N-benzyl-2-methyl-4-nitroaniline (BNA) is a derivative that exhibits significant SHG efficiency. daneshyari.com Studies using the Kurtz-Perry powder technique have confirmed its potent NLO properties. In comparative studies, the SHG efficiency of BNA was found to be substantially higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. One study reported the SHG efficiency of BNA to be twice that of KDP, while another reported it to be as high as fifty-six times that of KDP. daneshyari.comresearchgate.net The NLO coefficient d33 of BNA crystal is approximately 234 pm/V, which is among the largest values reported for yellow NLO materials. nih.govresearchgate.netoptica.org This high efficiency is attributed to its favorable molecular arrangement in the orthorhombic crystal system (space group Pna21). researchgate.netresearchgate.net

| Compound | SHG Efficiency Comparison | Measurement Technique | Reference NLO Coefficient (d33) |

|---|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | 2 to 56 times that of KDP | Kurtz-Perry powder technique | ~234 pm/V |

| Potassium Dihydrogen Phosphate (KDP) | Reference Material | - | - |

Terahertz (THz) Wave Generation and Emission

Organic NLO crystals like N-benzyl-2-methyl-4-nitroaniline (BNA) are highly promising for the generation of terahertz (THz) waves, which occupy a region of the electromagnetic spectrum between microwaves and infrared light. researchgate.net BNA has been successfully used to generate widely tunable THz waves through processes like difference frequency generation (DFG). nih.govresearchgate.net

In DFG, two laser beams with different frequencies are mixed within the BNA crystal, and the resulting interaction generates a third beam at the difference frequency, which falls within the THz range. Research has demonstrated that BNA can generate THz waves over an extremely broad range, from 0.1 to 15 THz. nih.govresearchgate.netoptica.org This wide tunability is a significant advantage over other THz sources. optica.org The efficiency of this process is linked to BNA's large second-order optical nonlinearity and its ability to satisfy phase-matching conditions over a broad wavelength range. optica.orgoptica.org The low refractive index dispersion between the optical and THz-wave regions in BNA allows for collinear phase-matching using pump wavelengths in the 0.7–1 μm band. optica.orgoptica.orgspiedigitallibrary.org

| Feature | Performance of BNA Crystal |

| Generation Method | Difference Frequency Generation (DFG) |

| Achieved THz Range | 0.1 - 15 THz |

| Key Property | Large NLO coefficient (~234 pm/V) |

| Phase Matching | Collinear type-0 configuration |

| Pump Wavelength | 0.7 - 1 µm band |

Electro-optical Applications in Liquid Crystals

The introduction of N-benzyl-2-methyl-4-nitroaniline (BNA) as a dopant in nematic liquid crystals (LCs) has been shown to significantly enhance their electro-optical properties, leading to the development of faster-switching display devices and other LC-based technologies. mdpi.comnih.gov

When BNA is dispersed in a nematic LC host, it can lead to several beneficial changes:

Faster Response Times: BNA-doped LC cells exhibit significantly faster fall times. One study reported a fivefold increase in speed compared to a pure LC cell. mdpi.comnih.gov This improvement is attributed to a decrease in the rotational viscosity of the LC mixture and an additional restoring force from the spontaneous polarization electric field of BNA. nih.gov

Reduced Threshold Voltage: Doping with BNA can lower the threshold voltage required to switch the LC molecules. This is due to a reduction in the splay elastic constant and an increase in the dielectric anisotropy of the mixture. nih.gov

Blue Light Filtering: BNA exhibits strong absorbance for wavelengths below 450 nm, allowing BNA-doped LC devices to function as integrated blue-light filters, which is beneficial for ophthalmic applications. nih.gov

These improved properties have enabled the fabrication of fast-response large-aperture LC lenses, demonstrating the potential of BNA doping in advanced photonic applications. mdpi.comnih.gov

Refractive Indices and Optical Transparency in Photonic Applications

The refractive index and optical transparency of a material are critical parameters for its use in photonic devices, as they govern how light propagates through it. N-benzyl-2-methyl-4-nitroaniline (BNA) is transparent in the visible and near-infrared regions, typically from 0.5 to 2 μm, making it suitable for applications involving these wavelengths. optica.org

Detailed studies have been conducted to measure the principal refractive indices of BNA and establish Sellmeier equations, which describe the dispersion of the refractive index with wavelength. optica.orgresearchgate.net These equations are crucial for accurately predicting phase-matching conditions for nonlinear optical processes like SHG and DFG. optica.org The ability to refine these equations allows for improved calculation of tuning curves for THz emission. optica.orgresearchgate.net Although transparent over a broad range, BNA does exhibit some absorption peaks, notably around 1.50 and 1.68 μm. optica.orgresearchgate.net

Anharmonicity and Vibronic Couplings in NLO Response

The origin of the strong NLO response in crystals like BNA is a complex interplay of molecular and crystal-level phenomena. Studies employing FT-IR, Resonance Raman, and polarized FT-NIR spectroscopy have delved into the roles of electrical and mechanical anharmonicity and vibronic couplings. orkg.orgnih.gov

Anharmonicity refers to the deviation of a molecular vibration from a simple harmonic oscillator. In BNA, both mechanical and electrical anharmonicity contribute to its optical nonlinearity. orkg.orgnih.gov Furthermore, Resonance Raman spectroscopy has revealed the presence of vibronic couplings—interactions between electronic and vibrational states. nih.govresearchgate.net These couplings, associated with both intramolecular and intermolecular charge transfers, are believed to play a significant role in enhancing the second harmonic generation in the orthorhombic BNA crystal. orkg.orgnih.gov The investigation of these fundamental properties provides a deeper understanding of the structure-property relationships that govern the efficiency of NLO materials. nih.gov

Functional Materials Development

The unique combination of properties exhibited by this compound and its derivatives makes them valuable building blocks in the development of advanced functional materials. The molecular structure allows for chemical modifications to fine-tune its optical and electronic characteristics for specific applications.

The primary application in functional materials development stems from its potent NLO properties. The ability to grow large, high-quality single crystals of derivatives like BNA using methods such as the vertical Bridgman method is a significant advantage for practical device fabrication. nih.govresearchgate.netoptica.org These crystals form the core of devices for efficient THz wave generation and frequency conversion. optica.org

Beyond NLO applications, the use of BNA as a dopant in liquid crystals demonstrates its versatility in creating hybrid materials with enhanced electro-optical performance. mdpi.com This opens avenues for next-generation liquid crystal displays (LCDs) and photonic devices with faster switching speeds and additional functionalities like integrated light filtering. mdpi.comnih.gov The synthesis of this compound and its derivatives is a key step in creating materials that can manipulate light in novel ways, driving innovation in fields ranging from telecommunications to medical imaging. daneshyari.com

Role as an Intermediate in Specialty Chemicals Production

In the production of specialty chemicals, an intermediate is a molecule that is a stepping-stone in a reaction sequence, formed from reactants on the path to a more complex final product. The structure of this compound, with its reactive secondary amine and aromatic rings, makes it a valuable intermediate for synthesizing complex heterocyclic compounds.

Research has demonstrated that N-acylated derivatives of related N-benzyl-o-nitroanilines can undergo cyclization reactions. For instance, N-acetyl and N-benzoyl derivatives of N-benzyl-o-nitroaniline can be cyclized using sodium methoxide (B1231860) in methanol (B129727) to produce 2-aryl-1-hydroxybenzimidazoles. rsc.org This reaction highlights how the N-benzyl aniline (B41778) framework can be manipulated to build complex, multi-ring systems that are scaffolds for various specialty chemicals, including pharmaceuticals and organic functional materials. The process underscores the compound's role as a foundational block for creating molecules with targeted properties.

Table 1: Synthetic Pathway Example

| Reactant | Reagent/Conditions | Product |

|---|

Dyes and Pigments Research

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants. researchgate.net Their synthesis typically involves a two-step process: the diazotization of a primary or secondary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling agent. unb.cawikipedia.org

The aromatic amine structure of this compound makes it a suitable precursor for creating azo dyes. The amine group can be converted into a diazonium salt, which then acts as an electrophile to attack another aromatic ring, forming the chromophoric azo linkage. This methodology allows for the creation of dyes with tailored colors and properties. An example of a complex dye that incorporates a similar structural motif is N-benzyl-4-(2,6-dichloro-4-nitro-phenyl)azo-N-methyl-aniline, demonstrating the integration of the N-benzyl aniline unit into sophisticated dye molecules. chemnet.com

Table 2: General Synthesis Steps for Azo Dyes

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | An aromatic amine (e.g., a derivative of this compound) is treated with nitrous acid (typically from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. |

Advanced Optical and Electronic Properties

The inherent donor-acceptor structure of this compound and its derivatives is a key driver of their significant nonlinear optical (NLO) and electro-optical properties. Much of the detailed research in this area has focused on the closely related derivative, N-benzyl-2-methyl-4-nitroaniline (BNA), which exhibits properties indicative of the parent compound's potential.

Organic crystals with NLO properties are crucial for applications in photonics and optoelectronics, including frequency conversion and terahertz (THz) wave generation. researchgate.net BNA has been identified as a highly efficient material for these purposes. Studies using the Kurtz powder technique confirmed its second harmonic generation (SHG) efficiency, which was found to be approximately three times greater than that of Potassium Dihydrogen Phosphate (KDP), a standard inorganic NLO material. researchgate.netresearchgate.net BNA is also recognized as an effective emitter of THz electromagnetic waves. researchgate.net

Furthermore, when used as a dopant in nematic liquid crystals, BNA can significantly enhance the electro-optical response of the device. Research has shown that BNA-doped liquid crystal cells exhibit a fall time that is fivefold faster than pristine cells. mdpi.com This improvement is attributed to how the dopant alters the dielectric anisotropy and splay elastic constant of the liquid crystal mixture. mdpi.com Additionally, BNA demonstrates strong absorbance around 400 nm, allowing it to function as a blue light intensity filter in liquid crystal devices. mdpi.com

Table 3: Optical Properties of N-benzyl-2-methyl-4-nitroaniline (BNA)

| Property | Finding | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Second Harmonic Generation (SHG) | Efficiency is ~3 times that of KDP | researchgate.netresearchgate.net |

Table 4: Electro-Optical Effects of BNA in Nematic Liquid Crystals

| Parameter | Effect of BNA Doping | Source(s) |

|---|---|---|

| Fall Time | Fivefold faster than pristine LC cell | mdpi.com |

| Threshold Voltage (Vth) | Decreased by 25% | mdpi.com |

Mechanistic and Reactivity Studies of N Benzyl 4 Nitroaniline

Chemical Reactions and Transformation Pathways

N-Benzyl-4-nitroaniline is a versatile molecule characterized by three key reactive sites: the nitro group, the secondary amine, and the benzyl (B1604629) moiety. These functional groups allow for a range of chemical transformations, making the compound a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amine.

Reduction of the Nitro Group to Amino Functionality

The most prominent reaction of this compound involves the reduction of its nitro group to form N-benzyl-p-phenylenediamine. This transformation is a critical step in the synthesis of various dyes, pharmaceuticals, and polymers. The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This process is highly efficient and typically proceeds under mild conditions. Another common approach involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) have also been used, often in the presence of a catalyst to improve reaction rates. The resulting diamine is significantly more reactive than the starting material and can undergo further functionalization, such as diazotization.

Comparison of Reduction Methods for Nitroarenes

| Reducing System | Typical Catalyst/Reagent | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | High efficiency, mild conditions, widely used in industry. |

| Metal in Acid | SnCl₂ in HCl, Fe in acetic acid | Classic laboratory method, effective for many nitroarenes. |

| Hydride Transfer | NaBH₄ | Often requires a catalyst for efficient reduction of nitroanilines. |

Substitution Reactions of the Benzyl Moiety

The benzyl group of this compound can also participate in chemical transformations. It can undergo nucleophilic substitution reactions, where the benzyl group is displaced by other functional groups through reaction with agents like alkyl halides. Additionally, the benzyl C-N bond can be cleaved under specific conditions. For instance, processes like hydrogenolysis, which is a combination of hydrogenation and bond cleavage, can remove the benzyl group to yield 4-nitroaniline (B120555). This debenzylation is often achieved using catalytic hydrogenation, sometimes under more forcing conditions than the reduction of the nitro group.

Catalytic Applications in Organic Synthesis

While this compound is primarily studied as a reactant and intermediate, its structural motifs are relevant in the context of catalyzed reactions.

N-Alkylation Catalysis

This compound itself is not typically used as a catalyst for N-alkylation. Instead, it is a product of such reactions. The N-alkylation of 4-nitroaniline with a benzyl halide is a primary route for its synthesis. Catalytic systems, often involving transition metals like iridium, ruthenium, or niobium oxide, are employed to facilitate the N-alkylation of anilines with benzyl alcohol, a green alternative to benzyl halides. These reactions proceed via mechanisms such as "borrowing hydrogen," where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination.

Hydrogenation Catalysis

The reduction of the nitro group in this compound is a key example of hydrogenation catalysis. As mentioned in section 6.1.1, heterogeneous catalysts like palladium on carbon (Pd/C) and Raney nickel are fundamental to this process. The reaction mechanism generally follows a Langmuir-Hinshelwood model, where both the nitro compound and hydrogen are adsorbed onto the catalyst surface. The reaction proceeds through a series of intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For related compounds, kinetic studies have shown that the hydrogenation process can be influenced by mass transport limitations and the adsorption strength of reactants on the catalyst surface.

Catalysts in the Hydrogenation of this compound

| Catalyst | Typical Reaction Type | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | Nitro Group Reduction | N-benzyl-p-phenylenediamine |

| Raney Nickel | Nitro Group Reduction | N-benzyl-p-phenylenediamine |

| Palladium on Carbon (Pd/C) | Hydrogenolysis (Debenzylation) | 4-nitroaniline and Toluene (B28343) |

Reaction Mechanisms in Aqueous and Organic Media

The choice of solvent can significantly impact the reaction pathways and kinetics of this compound.

In the context of N-alkylation for the synthesis of similar compounds, studies have shown that polar solvents are crucial for reactions proceeding through an Sₙ1 mechanism involving carbocation intermediates. For the reaction of benzyl alcohol and aniline (B41778), the yield of N-benzylaniline was high in a polar solvent like toluene but dropped dramatically in nonpolar solvents such as cyclohexane. This is attributed to the ability of polar media to stabilize the charged intermediates formed during the reaction.

For reduction reactions , the solvent system also plays a critical role. Catalytic hydrogenation is often carried out in organic solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), which can readily dissolve the starting material and facilitate its interaction with the solid catalyst and hydrogen gas. In some cases, reactions are performed in aqueous media. For instance, the reduction of 4-nitroaniline using NaBH₄ is conducted in water. The solvent can influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of intermediates. For example, in cyclisation reactions of related N-benzyl-o-nitroaniline derivatives, solvents like methanol and ethanol participate in the reaction alongside the base. Protic solvents can also act as catalysts by favoring the displacement of leaving groups through hydrogen bonding.

Nucleophilic Substitution Aromatic (SNAr) Reactivity

The core structure of this compound, a nitro-substituted benzene (B151609) ring, is highly relevant to the discussion of Nucleophilic Aromatic Substitution (SNAr) reactions. In general, aromatic rings are electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can decrease the electron density of the ring, making it susceptible to attack by a nucleophile. wikipedia.orglibretexts.orgorgosolver.com The SNAr reaction is a key mechanism for substituting a leaving group, typically a halide, on such an electron-deficient aromatic ring. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. libretexts.org If the group is in the meta position, this stabilization is not possible, and the reaction does not readily occur. libretexts.org

The reactivity of the nitroaromatic compound in an SNAr reaction is significantly influenced by the nature of both the leaving group and the electron-withdrawing substituents. For instance, in reactions involving activated aromatic halides, the typical order of reactivity for the leaving group is F > Cl > Br > I, which is contrary to the trend seen in aliphatic SN2 reactions. nih.govcsbsju.edu The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The rate of SNAr reactions is also highly dependent on the number and strength of the electron-withdrawing groups. Increasing the number of such groups enhances the electrophilicity of the aromatic ring and increases the reaction rate.

| Compound | Relative Rate |

|---|---|

| Chlorobenzene | 1 |

| 1-Chloro-4-nitrobenzene | 7 x 1010 |

| 1-Chloro-2,4-dinitrobenzene | 2.4 x 1015 |

| 1-Chloro-2,4,6-trinitrobenzene | Too fast to measure |

Influence of Functional Groups on Reactivity

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups: the nitro group (-NO₂) and the benzylamino group (-NHCH₂C₆H₅). These groups exert opposing electronic effects on the aromatic ring to which they are attached.

The Nitro Group (-NO₂): The nitro group is a powerful deactivating group, meaning it withdraws electron density from the aromatic ring. This occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. libretexts.org

Resonance Effect (-M or -R): The nitro group can withdraw pi-electrons from the aromatic system through resonance, creating a positive charge within the ring, particularly at the ortho and para positions. libretexts.org

This strong electron-withdrawing character makes the aromatic ring in this compound highly electron-deficient. As discussed previously, this deactivation is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgorgosolver.com Conversely, this electron deficiency makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS) because it repels incoming electrophiles. libretexts.org The deactivating strength of a nitro group is profound; for example, nitrobenzene (B124822) reacts about 100,000 times slower than benzene in electrophilic nitration. libretexts.org

The Benzylamino Group (-NHCH₂C₆H₅): The amino group attached to the ring is a strong activating group. Its influence is also twofold:

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, so it exerts a slight electron-withdrawing inductive effect. quora.com

Resonance Effect (+M or +R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring via p-π conjugation. libretexts.orglibretexts.org This resonance effect is significantly stronger than the inductive effect and donates substantial electron density to the ring, particularly at the ortho and para positions.

This electron donation makes the ring more nucleophilic and thus highly activated towards electrophilic aromatic substitution. Groups like -NH₂ and -OH are among the most potent activating groups. libretexts.org In the context of nucleophilic substitution, this electron-donating character deactivates the ring against attack by nucleophiles. orgosolver.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Overall Effect on SNAr Reactivity |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Strongly Activating |

| -NHR (Amine) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Strongly Deactivating |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating | Activating (as a leaving group) |

| -CH₃ (Alkyl) | Weakly Donating (+I) | None | Weakly Activating | Weakly Deactivating |

Biological and Medicinal Research Applications of N Benzyl 4 Nitroaniline Derivatives

Antimicrobial Properties and Mechanisms of Action

Derivatives of N-benzyl-4-nitroaniline, particularly Schiff bases, have demonstrated notable antimicrobial activity. The structural features of these compounds, including the presence of the nitro group and the lipophilic benzyl (B1604629) group, are believed to contribute to their ability to interfere with microbial growth and survival.

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Research has shown that Schiff base derivatives of 4-nitroaniline (B120555) exhibit significant antibacterial activity against Gram-positive bacteria, including the pathogenic species Staphylococcus aureus. A study on benzylidene-4-nitroanilines, which are closely related to this compound, demonstrated that various substituted forms of these compounds possess good antibacterial efficacy against S. aureus strains. frontierspartnerships.orgresearchgate.net For instance, the parent benzylidene-4-nitroaniline, along with its chloro and nitro substituted derivatives, showed considerable zones of inhibition against this bacterium. frontierspartnerships.org

Another study investigating 5-bromosalicylidene-4-nitroaniline, a Schiff base derivative, and its cobalt (II) complex also reported antibacterial activity against S. aureus. The results indicated that both the Schiff base ligand and its metal complex were active against this pathogen, with the complex showing enhanced activity.

The antimicrobial activity of these derivatives is often attributed to the azomethine group (-C=N-), which is crucial for their biological action. The lipophilicity of the compounds, enhanced by the benzyl and other aromatic rings, facilitates their passage through the bacterial cell membrane, leading to disruption of normal cellular functions.

| Compound (Substituent on Benzylidene Ring) | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Unsubstituted | Good | frontierspartnerships.org |

| 2-Chloro | Good | frontierspartnerships.org |

| 3-Chloro | Good | frontierspartnerships.org |

| 4-Chloro | Good | frontierspartnerships.org |

| 4-Methyl | Good | frontierspartnerships.org |

| 3-Nitro | Good | frontierspartnerships.org |

| 4-Nitro | Good | frontierspartnerships.org |

Effectiveness Against Methicillin-Resistant Strains

The challenge of antibiotic resistance has spurred the search for new compounds effective against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on this compound derivatives against MRSA are limited, research on related Schiff base thiosemicarbazones has shown promising results. One study screened eight newly synthesized aldehyde Schiff base N-aryl thiosemicarbazones against 25 clinical isolates of MRSA. Five of these compounds demonstrated greater effectiveness than the standard antibiotic control, vancomycin. frontierspartnerships.org The minimum inhibitory concentrations (MIC90) for the most active compounds ranged from 16 to 256 μg/mL, with one compound showing a particularly low MIC90 of 16 μg/mL. frontierspartnerships.org This suggests that the broader class of Schiff bases derived from aromatic amines, including 4-nitroaniline, holds potential for the development of anti-MRSA agents.

Potential as Antibacterial Agents

The collective findings from various studies indicate that this compound derivatives, especially their Schiff base forms, are a promising class of antibacterial agents. The versatility of their synthesis allows for the introduction of various substituents on both the benzyl and aniline (B41778) rings, enabling the fine-tuning of their biological activity. The antibacterial effect of these compounds is often enhanced through chelation with metal ions, as seen with cobalt(II) and nickel(II) complexes, which have shown greater activity than the free ligands. rsisinternational.org The mechanism of action is thought to involve the disruption of the bacterial cell membrane and interference with essential cellular processes, making them valuable candidates for further development in the fight against bacterial infections.

Anticancer Potential and Cytotoxicity Assays

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds against various cancer cell lines have been evaluated, revealing promising activity for certain derivatives.

Inhibition of Cancer Cell Line Growth

Numerous studies have explored the in vitro anticancer activity of Schiff bases and other derivatives containing the 4-nitroaniline moiety. While specific data for direct this compound derivatives is not extensively available, the broader class of related compounds has shown significant cytotoxicity against a range of human cancer cell lines.

For instance, Schiff base derivatives of 4-aminoantipyrine (B1666024) have been tested against several human carcinoma cell lines, with some compounds exhibiting dose-dependent inhibition of tumor cell growth and IC50 values of less than 18 μM. Another study on pyrazoline analogues of vanillin, which incorporate a modified aniline structure, also reported significant anticancer activities.

The following table summarizes the cytotoxic activity of various related derivatives against different human cancer cell lines, providing an indication of the potential of the this compound scaffold in cancer research.

| Derivative Class | Cancer Cell Line | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| Schiff bases of 4-aminoantipyrine | Various human carcinoma cell lines | < 18 | researchgate.net |

| Pyrazoline analogues of vanillin | Cervical cancer cell line | Significant activity reported | frontiersin.org |

| N-benzyl-N-methyldecan-1-amine | U937 human leukemia cells | Arrests cells at G2/M phase | nih.gov |

The mechanism of anticancer activity for these compounds is likely multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Precursor in Drug Development and Biologically Active Molecule Synthesis

This compound and its parent compound, 4-nitroaniline, are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex and biologically active molecules. The presence of the nitro group and the secondary amine provides reactive sites for further chemical modifications, making it a versatile starting material in drug discovery and development.